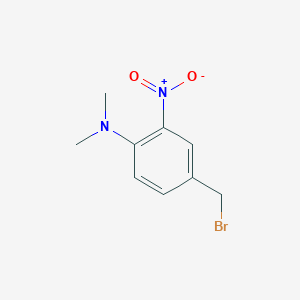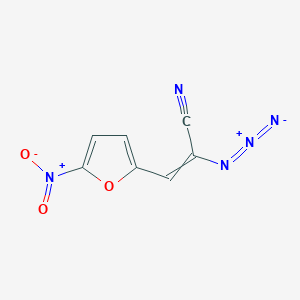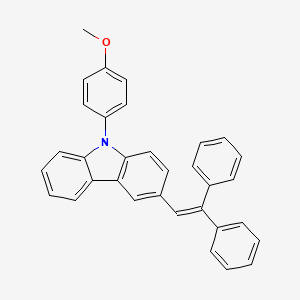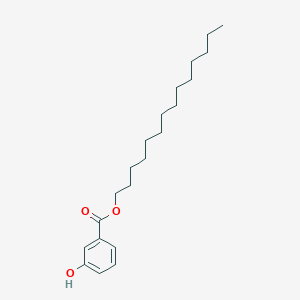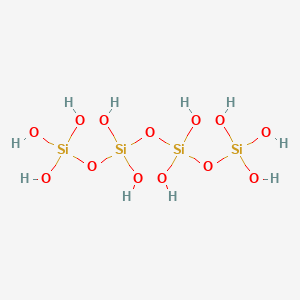
9,9'-Methylenebis(N-benzyl-9H-purin-6-amine)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9,9’-Methylenebis(N-benzyl-9H-purin-6-amine): is a complex organic compound belonging to the purine family This compound is characterized by the presence of two benzyl groups attached to the purine ring system, connected via a methylene bridge
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 9,9’-Methylenebis(N-benzyl-9H-purin-6-amine) typically involves the reaction of N-benzyl-9H-purin-6-amine with formaldehyde under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as an acid or base, to facilitate the formation of the methylene bridge.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The reaction is typically conducted in a batch or continuous flow reactor, depending on the production scale.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, altering its chemical properties.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and alkylating agents are used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted purine derivatives.
科学的研究の応用
Chemistry: In chemistry, 9,9’-Methylenebis(N-benzyl-9H-purin-6-amine) is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential interactions with nucleic acids and proteins. Its structural similarity to natural purines makes it a valuable tool for investigating biochemical pathways and molecular mechanisms.
Medicine: In medicine, 9,9’-Methylenebis(N-benzyl-9H-purin-6-amine) is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors involved in various diseases.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers.
作用機序
The mechanism of action of 9,9’-Methylenebis(N-benzyl-9H-purin-6-amine) involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
N-benzyl-9H-purin-6-amine: A structurally related compound with similar chemical properties.
N-Benzyl-2-chloro-9H-purin-6-amine: Another related compound with a chloro substituent, offering different reactivity and applications.
Benzyladenine: A well-known purine derivative used in plant growth regulation.
Uniqueness: 9,9’-Methylenebis(N-benzyl-9H-purin-6-amine) is unique due to the presence of the methylene bridge connecting two benzyl-purine units
特性
CAS番号 |
105890-70-8 |
|---|---|
分子式 |
C25H22N10 |
分子量 |
462.5 g/mol |
IUPAC名 |
N-benzyl-9-[[6-(benzylamino)purin-9-yl]methyl]purin-6-amine |
InChI |
InChI=1S/C25H22N10/c1-3-7-18(8-4-1)11-26-22-20-24(30-13-28-22)34(15-32-20)17-35-16-33-21-23(29-14-31-25(21)35)27-12-19-9-5-2-6-10-19/h1-10,13-16H,11-12,17H2,(H,26,28,30)(H,27,29,31) |
InChIキー |
DDZNEJSENUUTEE-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CNC2=C3C(=NC=N2)N(C=N3)CN4C=NC5=C(N=CN=C54)NCC6=CC=CC=C6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Phenol, 2,6-dibromo-4-[[(2-hydroxyphenyl)methylene]amino]-](/img/structure/B14320971.png)
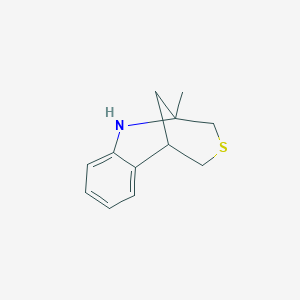
![N-[3-(Hydroxyamino)-2-methylphenyl]acetamide](/img/structure/B14320979.png)
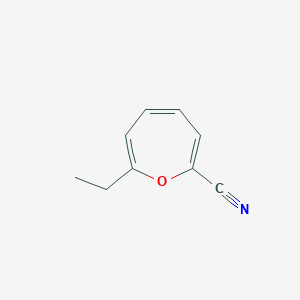


![3-Phenyl-3-[(propan-2-yl)oxy]propane-1,2-diol](/img/structure/B14321024.png)
![[4-(4-Methoxyphenyl)-3-(4-oxocyclohexa-2,5-dien-1-ylidene)-2,3-dihydro-1,2-oxazol-5-yl]acetic acid](/img/structure/B14321031.png)
